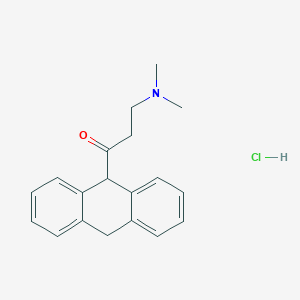
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride, also known by its CAS Number 856980-90-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H22ClNO
- Molecular Weight : 317.84 g/mol
- Chemical Structure : The compound features a dimethylamino group attached to a propanone backbone, with a 9,10-dihydroanthracene moiety providing unique structural characteristics that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15.2 | Induction of apoptosis |
| Study B | MCF-7 | 20.5 | Cell cycle arrest |
| Study C | A549 | 18.0 | Inhibition of proliferation |
- Apoptosis Induction : In vitro studies have shown that the compound can induce apoptosis in HeLa cells by activating caspase pathways, which are crucial for programmed cell death.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in MCF-7 cells, leading to inhibited proliferation and potential tumor growth reduction.
- Proliferation Inhibition : Studies on A549 lung cancer cells revealed that the compound inhibits cell proliferation through mechanisms that may involve modulation of signaling pathways related to growth factors.
Mechanistic Insights
The mechanism of action for this compound appears to be multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage.
- Targeting Specific Proteins : It has been suggested that this compound interacts with specific proteins involved in cell survival and apoptosis, although further studies are needed to elucidate these interactions fully.
Case Studies
A notable case study involved the administration of the compound in a preclinical model of breast cancer. The results demonstrated significant tumor reduction compared to control groups treated with vehicle solutions. This study highlighted the potential of this compound as a therapeutic agent in oncology.
Propiedades
IUPAC Name |
1-(9,10-dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)12-11-18(21)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19;/h3-10,19H,11-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPLONRSKXASNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542360 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104829-17-6 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














